![molecular formula C8H5BrN2O B1463107 4-Bromo-2-(furan-2-yl)pyrimidine CAS No. 1086381-91-0](/img/structure/B1463107.png)
4-Bromo-2-(furan-2-yl)pyrimidine
Overview
Description
4-Bromo-2-(furan-2-yl)pyrimidine is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
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Biological Activity
4-Bromo-2-(furan-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a bromine atom and a furan ring in its structure enhances its reactivity and interaction with various biological targets, including enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features contribute significantly to its biological properties:
- Bromine Atom : Enhances reactivity and binding affinity.
- Furan Ring : Provides unique electronic properties that facilitate interactions with biological targets.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways .
Biological Activities
The biological activities of this compound include:
- Antibacterial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial effects against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. For instance, a related compound demonstrated a high zone of inhibition against these pathogens .
Compound | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
This compound | 18 mm (at 50 mg) | 10 mg/mL | 20 mg/mL |
Meropenem | 4 mm | - | - |
- Anti-inflammatory Activity : The ability to inhibit kinases suggests that this compound may play a role in reducing inflammation, which is crucial in various diseases including cancer and autoimmune disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antibacterial Efficacy : A study evaluated the antibacterial properties of several compounds derived from furan and pyrimidine. The results indicated that certain derivatives showed superior efficacy against multidrug-resistant bacteria compared to conventional antibiotics .
- Methodology : The agar well diffusion method was employed to assess the antibacterial activity, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) calculated using broth dilution methods.
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, stabilizing interactions through both covalent and non-covalent bonds. This binding affinity correlates with observed biological activities, such as enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound | Key Feature | Biological Activity |
---|---|---|
4-Chloro-2-(furan-2-yl)pyrimidine | Chlorine instead of Bromine | Reduced reactivity |
2-(Furan-3-yl)pyrimidine | Lacks Bromine | Different binding profile |
The bromine atom in this compound enhances its reactivity, making it a versatile candidate for further drug development.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-(furan-2-yl)pyrimidine has been explored as a building block for the synthesis of various pharmaceutical agents. Its derivatives have shown promise in targeting cancer and infectious diseases:
- Anticancer Activity : Research indicates that modifications to the furan and pyrimidine components can enhance cytotoxic effects against various cancer cell lines. For example, derivatives have been tested for their ability to inhibit key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics. In vitro tests have demonstrated effective inhibition against resistant bacterial strains, with some derivatives exhibiting significant antibacterial potency .
Materials Science
The compound is also being investigated for its potential use in developing organic semiconductors and other advanced materials. Its unique electronic properties due to the presence of both bromine and furan rings allow for versatile chemical transformations that can be utilized in material applications.
Activity Type | Target Organism/Cell Line | IC / MIC (mg/mL) | Notes |
---|---|---|---|
Anticancer | Various Cancer Cell Lines | Varies by derivative | Modifications enhance potency |
Antimicrobial | XDR-S. Typhi | 6.25 | Significant inhibition observed |
Enzyme Inhibition | Alkaline Phosphatase | 1.469 ± 0.02 | Competitive inhibitor |
Case Study 1: Anticancer Activity
A study conducted on various pyrimidine derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of DNA synthesis pathways, suggesting its potential as a lead compound for anticancer drug development .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives of this compound were evaluated for their antibacterial activity against XDR-Salmonella Typhi using the agar well diffusion method. The most potent derivative showed an MIC of 6.25 mg/mL, indicating strong antibacterial properties that warrant further exploration in drug development .
Properties
IUPAC Name |
4-bromo-2-(furan-2-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZUYYOJWFPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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